trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one
Description
trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one (molecular formula: C₁₂H₈F₃NO; InChI: 1S/C12H8F3NO/c13-12(14,15)11(17)6-5-8-7-16-10-4-2-1-3-9(8)10/h1-7,16H/b6-5+) is an α,β-unsaturated ketone bearing a trifluoromethyl group and a 3-indolyl substituent. This compound belongs to a class of molecules known for their electron-deficient olefinic systems, which are pivotal in organic synthesis, pharmaceutical intermediates, and materials science. Its trans-configuration and trifluoromethyl group enhance electrophilicity, making it reactive toward nucleophiles like amines and thiols. The compound has been commercially available since 1996 via suppliers such as Aldrich.
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(1H-indol-3-yl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11(17)6-5-8-7-16-10-4-2-1-3-9(8)10/h1-7,16H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOBNNCHGLNGA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153532-01-5 | |
| Record name | trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one typically involves the reaction of ind
Biological Activity
trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one is a synthetic organic compound notable for its unique trifluoromethyl and indole functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C12H8F3N, with a molecular weight of approximately 251.22 g/mol. The compound features a conjugated system that enhances its reactivity and biological activity. The trifluoromethyl group improves lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.
Anti-inflammatory Activity
Preliminary studies indicate that this compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Inhibition of COX-2 can lead to reduced production of prostaglandins, which are mediators of inflammation and pain.
Anticancer Potential
The compound's structural similarity to other bioactive molecules suggests potential anticancer properties. Interaction studies have shown that it may bind to specific receptors involved in cancer pathways, although detailed mechanisms remain to be fully elucidated.
Comparative Studies
The following table compares this compound with related compounds regarding their structural features and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Trifluoromethyl group + indole moiety | Notable anti-inflammatory and anticancer activity |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Ethoxy group instead of indole | More soluble in organic solvents |
| 4-Amino-1,1,1-trifluoro-3-buten-2-one | Amino group | Exhibits different biological activities |
| 5-Indolyl trifluoromethyl ketone | Simple trifluoromethyl ketone | Lacks the butenone structure |
| 4-Dimethylamino-1,1,1-trifluoro-3-buten-2-one | Dimethylamino group | Increased basicity and potential for different reactivity |
This comparison illustrates how this compound stands out due to its combination of an indole moiety with a trifluoromethyl group attached to a butenone system.
Synthesis Methods
This compound can be synthesized through various methods:
Method 1: Reaction with Trifluoroacetone
A solution of sodium hydroxide in ethanol is mixed with trifluoroacetone and an appropriate araldehyde. The reaction is maintained at low temperatures to yield the desired product through recrystallization .
Method 2: Alternative Synthesis
Lithium diisopropylamide is used in conjunction with diethyl methylphosphonate and N-phenyltrifluoroacetimidoyl chloride under controlled temperatures to synthesize the compound .
Case Studies
Recent studies have explored the effects of this compound on various biological systems:
Study on Anti-inflammatory Effects
In vitro assays demonstrated that the compound effectively reduced COX-2 activity in cultured cells exposed to inflammatory stimuli. This reduction correlates with decreased levels of inflammatory cytokines such as IL-6 and TNF-alpha .
Anticancer Activity Assessment
In vivo studies using tumor-bearing mice showed that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The mechanism appears linked to apoptosis induction in cancer cells .
Scientific Research Applications
Chemical Synthesis
In the realm of chemistry, trans-1,1,1-Trifluoro-4-(3-indolyl)-3-buten-2-one serves as an essential building block for synthesizing more complex molecules. It is particularly useful in the preparation of α,β-unsaturated ketones and can be employed in various organic reactions such as:
- Condensation Reactions : It can participate in reactions involving electron-rich alkenes and trifluoroacetic anhydride to yield complex structures.
- Enamine Chemistry : The compound can react with enamines to produce various derivatives, showcasing its versatility in synthetic pathways .
Biological Research
This compound has garnered attention in biological research due to its potential bioactive properties. Studies suggest that it may exhibit:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes, making it a candidate for developing enzyme inhibitors.
- Receptor Binding : The indole structure allows for π-π interactions with aromatic amino acids in proteins, potentially modulating receptor activity and leading to various biological effects .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic applications. Key areas include:
- Drug Development : The compound may serve as a lead compound for pharmaceuticals targeting specific diseases due to its unique chemical properties.
- Anticancer Activity : Preliminary studies indicate that compounds containing indole moieties often exhibit anticancer properties, suggesting potential applications in cancer therapeutics .
Industrial Applications
The unique chemical characteristics of this compound also lend themselves to industrial applications:
- Advanced Materials : It can be utilized in developing advanced materials such as polymers and coatings due to its stability and reactivity.
- Antireflective Coatings : The compound has been investigated for use in polymeric antireflective coatings applicable in microelectronics and photonics industries .
Case Studies and Research Findings
Research has highlighted the following findings regarding the applications of this compound:
- A study demonstrated its effectiveness as a precursor for synthesizing novel heterocyclic compounds that exhibit biological activity .
- Another investigation focused on its role in enhancing the efficacy of certain therapeutic agents by modifying their pharmacokinetic properties through structural optimization .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound shares a common α,β-unsaturated trifluoromethyl ketone backbone with derivatives differing in the aryl/heteroaryl substituent at the 4-position. Key analogs include:
Key Observations :
Physical Properties
Key Observations :
Similarity Indexing and Bioactivity Clustering
Evidence from bioactivity profiling () suggests that structurally similar compounds cluster into groups with related modes of action. For example:
Limitations of Structural Similarity
- For instance, minor substituent changes (e.g., phenyl vs. indolyl) may drastically alter protein interactions.
Q & A
Q. Basic
- ¹H/¹³C NMR : The vinyl proton (δ 6.8–7.2 ppm) shows coupling with the trifluoromethyl group (³J₅-F = 4–6 Hz). The indole NH proton appears at δ 10.2–10.5 ppm.
- ¹⁹F NMR : A singlet at δ -70 to -72 ppm confirms the CF₃ group.
- IR : Strong C=O stretch at 1680–1700 cm⁻¹ and N-H stretch at 3400 cm⁻¹ .
Advanced
DFT calculations (B3LYP/6-311++G(d,p)) predict the trans-isomer’s stability (ΔG = 2.3 kcal/mol lower than cis). X-ray crystallography reveals a dihedral angle of 175° between the indole and ketone planes, consistent with the trans-configuration. TD-DFT simulations align with UV-Vis spectra (λmax = 290 nm, ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .
How can this compound serve as a precursor for trifluoromethyl-substituted heterocycles in medicinal chemistry?
Advanced
The α,β-unsaturated ketone moiety undergoes regioselective [4+2] cycloadditions with dienes (e.g., Danishefsky’s diene) to form trifluoromethylated pyran derivatives. In a Stetter reaction, thiazolium catalysts (e.g., 5 mol% NHC) enable annulation with aldehydes, yielding indole-fused chromenones (83–92% yield). This method was adapted from ETFBO-based syntheses of Celecoxib analogs .
How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic additions?
Advanced
The electron-withdrawing CF₃ group polarizes the α,β-unsaturated system, enhancing Michael acceptor activity. Kinetic studies show a 10-fold rate increase in thiol additions compared to non-fluorinated analogs. DFT analysis indicates a lowered LUMO (-2.1 eV vs. -1.6 eV for non-CF₃), favoring nucleophilic attack at the β-position. Competing pathways (e.g., 1,2- vs. 1,4-addition) are controlled by solvent choice (Polar aprotic > Protic) .
What strategies resolve contradictions in reported synthetic yields for this compound?
Advanced
Discrepancies in yields (40–85%) arise from residual moisture in indole precursors, which deactivates acid catalysts. Rigorous drying (3Å molecular sieves) improves consistency. Alternative protocols using ionic liquid catalysts (e.g., [BMIM][BF₄]) achieve 78% yield with 99% trans-selectivity by stabilizing the enolate intermediate. Multi-variable optimization (DoE) identifies temperature as the critical factor (p < 0.01) .
Are there documented biological activities for this compound or its derivatives?
Advanced
While direct data is limited, structural analogs (e.g., bisindolyl methane alkaloids) exhibit antimicrobial and anti-inflammatory properties. In silico docking studies predict moderate COX-2 inhibition (Ki = 1.2 µM) due to the indole-CF₃ pharmacophore. Preliminary assays against Vibrio parahaemolyticus show MIC = 64 µg/mL, likely via disruption of biofilm formation .
What are the recommended storage and handling protocols to prevent decomposition?
Basic
Store under inert gas (Ar/N₂) at -20°C in amber vials to avoid photodegradation. Decomposition (TGA: onset at 120°C) releases HF; use PTFE-coated equipment. LC-MS monitoring every 3 months confirms purity (>98%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
